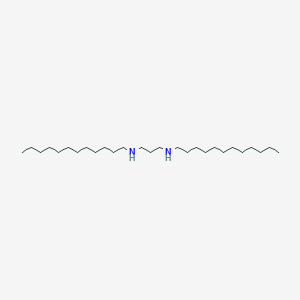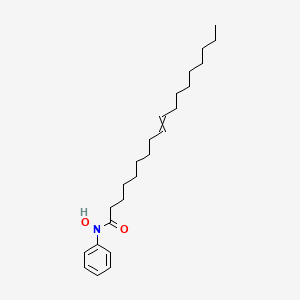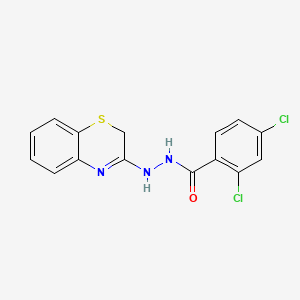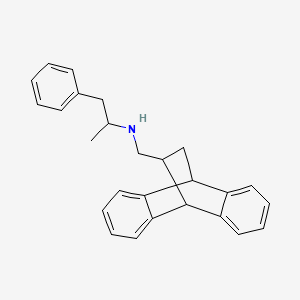
Methyl 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-carboxylate is a chemical compound with the molecular formula C13H20O3. It is an endogenous metabolite and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-carboxylate involves several steps. One common method starts with the commercially available racemic trans-methyl dihydrojasmonate. This compound is first converted to an enol acetate, which is then treated with peracetic acid in the presence of catalytic amounts of sodium carbonate to form an unstable acetoxy epoxide. This epoxide is then converted to the desired product under specific reaction conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include peracetic acid for oxidation, sodium carbonate as a catalyst, and various solvents such as toluene. The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure the desired product is formed .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides, while reduction reactions could produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Methyl 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. As an endogenous metabolite, it plays a role in various biochemical processes within the body. The exact molecular targets and pathways involved are still under investigation, but it is known to participate in metabolic pathways related to its structure .
Comparaison Avec Des Composés Similaires
Similar Compounds: Some similar compounds include Methyl jasmonate, cis-Jasmone, and Methyl dihydrojasmonate. These compounds share structural similarities with Methyl 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-carboxylate and have similar applications in scientific research and industry .
Uniqueness: What sets this compound apart from these similar compounds is its specific structure and the unique reactions it undergoes. Its role as an endogenous metabolite also adds to its uniqueness, making it a valuable compound for research in biochemistry and physiology .
Propriétés
Numéro CAS |
78859-30-0 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
methyl 3-oxo-2-pent-2-enylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-3-4-5-6-9-10(12(14)15-2)7-8-11(9)13/h4-5,9-10H,3,6-8H2,1-2H3 |
Clé InChI |
LQBORWCRYHAYHJ-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC1C(CCC1=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14444080.png)

![N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14444089.png)

![N-[(2'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14444106.png)


